molecular formula C7H11ClN2O2S B1382931 (2-Aminophenyl)methanesulfonamide hydrochloride CAS No. 1803593-98-7

(2-Aminophenyl)methanesulfonamide hydrochloride

Cat. No. B1382931
CAS RN: 1803593-98-7
M. Wt: 222.69 g/mol
InChI Key: JVLJSZWOSIEWIT-UHFFFAOYSA-N
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Description

“(2-Aminophenyl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1803593-98-7 . It has a molecular weight of 222.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “(2-aminophenyl)methanesulfonamide hydrochloride” and its InChI code is "1S/C7H10N2O2S.ClH/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H" . This suggests that the compound consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2).


Physical And Chemical Properties Analysis

“(2-Aminophenyl)methanesulfonamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 222.7 .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Step Synthesis of 1-Methylsulfonylindoles : The compound has been used in the synthesis of 1-methylsulfonyl-indoles, which are valuable in pharmaceutical and agrochemical industries (Sakamoto et al., 1988).
  • N-Arylation of Methanesulfonamide : Methanesulfonamide, a related compound, has been used in palladium-catalyzed cross-coupling reactions, which are important in synthesizing various pharmaceuticals (Rosen et al., 2011).
  • DFT Study on Molecular Conformation and Transitions : Computational studies have been conducted to understand the molecular conformation and NMR chemical shifts of derivatives of this compound, which is crucial for drug design (Karabacak et al., 2010).

Applications in Material Science

  • Cure Kinetics of Epoxy/Amine Thermosetting Resins : This compound has been studied in the context of curing epoxy systems, which is significant in material sciences and engineering (Cole et al., 1991).

Applications in Medicinal Chemistry

  • Development of Antitumor Agents : Derivatives of methanesulfonamide have been studied for their potential as antitumor agents, highlighting the compound's significance in oncology research (Owa et al., 2002).

Other Applications

  • Biocatalysis in Drug Metabolism : The compound has been used in studying the metabolism of drugs, which is crucial for understanding drug efficacy and safety (Zmijewski et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

properties

IUPAC Name

(2-aminophenyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLJSZWOSIEWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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